6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione
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Overview
Description
6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group at the 6-position and a thione group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets through the pentafluorosulfanyl group, which is known for its high electronegativity and ability to form strong bonds with other molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
In silico adme studies have been conducted on similar compounds, suggesting potential absorption and distribution patterns .
Result of Action
Similar compounds have shown significant activity against certain bacterial strains, suggesting potential antimicrobial properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The introduction of the pentafluorosulfanyl group can be accomplished using pentafluorosulfanyl chloride (SF5Cl) under specific conditions. Finally, the thione group is introduced by treating the intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
6-(Pentafluorosulfanyl)benzo[d]oxazole: Lacks the thione group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)benzo[d]oxazole-2(3H)-thione: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, leading to variations in reactivity and stability.
Benzoxazole-2(3H)-thione: Does not have the pentafluorosulfanyl group, which significantly alters its chemical behavior and applications.
Uniqueness
6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is unique due to the presence of both the pentafluorosulfanyl and thione groups. The pentafluorosulfanyl group imparts high electronegativity and stability, while the thione group provides additional reactivity, making this compound versatile for various applications.
Properties
IUPAC Name |
6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWPGIYCKNVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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